- Synthesis of Mavatrep: A Potent Antagonist of Transient Receptor Potential Vanilloid-1Organic Process Research & Development, 2015, 19(11), 1774-1783,
Cas no 956274-94-5 (2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol)
![2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol structure](https://it.kuujia.com/scimg/cas/956274-94-5x500.png)
956274-94-5 structure
Nome del prodotto:2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol
- Mavatrep
- α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol (ACI)
- JNJ 39439335
- (E)-2-(2-(2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazol-6-yl)phenyl)propan-2-ol
- MAVATREP [MI]
- BENZENEMETHANOL, .ALPHA.,.ALPHA.-DIMETHYL-2-(2-((1E)-2-(4-(TRIFLUOROMETHYL)PHENYL)ETHENYL)-1H-BENZIMIDAZOL-6-YL)-
- DA-75333
- AKOS030527038
- SCHEMBL1796599
- MAVATREP [WHO-DD]
- Mavatrep(JNJ-39439335)
- JNJ-39439335; JNJ 39439335; JNJ39439335
- DB12875
- AC-33673
- D10370
- Benzenemethanol, alpha,alpha-dimethyl-2-(2-((1E)-2-(4-(trifluoromethyl)phenyl)ethenyl)-1H-benzimidazol-6-yl)-
- JNJ39439335
- BDBM50086717
- CS-4591
- MS-27413
- DTXSID90241905
- UNII-F197218T99
- NS00072524
- (E)-2-(2-(2-(2-(4-TRIFLOUROMETHYL-PHENYL)-VINYL)-1H-BENZIMIDAZOL-5-YL)-PHENYL)-PROPAN-2-OL
- CHEMBL2364618
- HY-16935
- MAVATREP [INN]
- Q27277506
- trans-2-(2-(2-(2-(4-Trifluoromethylphenyl)vinyl)-1H-benzimidazol-5-yl)phenyl)propan-2-ol
- Mavatrep [USAN:INN]
- JNJ-39439335
- SCHEMBL1797450
- Mavatrep; JNJ-39439335
- EX-A2266
- ORDHXXHTBUZRCN-NTEUORMPSA-N
- GTPL12755
- compound 4 [PMID: 25850459]
- F197218T99
- BCP23936
- Mavatrep (USAN)
- Mavatrep [USAN]
- 956274-94-5
-
- Inchi: 1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
- Chiave InChI: ORDHXXHTBUZRCN-NTEUORMPSA-N
- Sorrisi: C(/C1=NC2C=CC(C3C=CC=CC=3C(O)(C)C)=CC=2N1)=C\C1C=CC(C(F)(F)F)=CC=1
Proprietà calcolate
- Massa esatta: 422.16059778g/mol
- Massa monoisotopica: 422.16059778g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 627
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.9Ų
- XLogP3: 6
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-4591-25mg |
Mavatrep |
956274-94-5 | 99.85% | 25mg |
$850.0 | 2022-04-26 | |
ChemScence | CS-4591-10mg |
Mavatrep |
956274-94-5 | 99.85% | 10mg |
$400.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13764-5mg |
mavatrep |
956274-94-5 | 98% | 5mg |
¥2630.00 | 2023-09-09 | |
DC Chemicals | DC8378-250mg |
Mavatrep(JNJ-39439335) |
956274-94-5 | >98% | 250mg |
$1600.0 | 2023-09-15 | |
1PlusChem | 1P01EEU4-25mg |
Mavatrep |
956274-94-5 | 99% | 25mg |
$700.00 | 2024-04-19 | |
A2B Chem LLC | AX51228-10mg |
Mavatrep |
956274-94-5 | 95% | 10mg |
$215.00 | 2024-07-18 | |
A2B Chem LLC | AX51228-25mg |
Mavatrep |
956274-94-5 | 95% | 25mg |
$394.00 | 2024-07-18 | |
A2B Chem LLC | AX51228-500mg |
Mavatrep |
956274-94-5 | 95% | 500mg |
$1903.00 | 2024-07-18 | |
MedChemExpress | HY-16935-25mg |
Mavatrep |
956274-94-5 | 99.60% | 25mg |
¥5800 | 2024-04-15 | |
Ambeed | A433469-5mg |
(E)-2-(2-(2-(4-(Trifluoromethyl)styryl)-1H-benzo[d]imidazol-6-yl)phenyl)propan-2-ol |
956274-94-5 | 99% | 5mg |
$106.0 | 2025-02-20 |
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,2-Dimethoxyethane , Water ; 5 h, rt → 80 °C; 80 °C → 20 °C
1.2 Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… ; 5 h, 20 °C → reflux; reflux → 20 °C; 5 h, 20 °C → reflux
1.2 Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… ; 5 h, 20 °C → reflux; reflux → 20 °C; 5 h, 20 °C → reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane , Water ; 20 h, rt → 100 °C; 100 °C → rt
Riferimento
- Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)Journal of Medicinal Chemistry, 2015, 58(9), 3859-3874,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane , Water ; 18 h, rt → reflux; reflux → rt
Riferimento
- Preparation of benzimidazoles as capsaicin receptor VR1 modulators for the treatment of pain, United States, , ,
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Raw materials
- 1H-Benzimidazole, 6-bromo-2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-, hydrochloride (1:1)
- 6-Bromo-2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazole
- 3,3-Dimethylbenzoc1,2oxaborol-1(3H)-ol
- (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Preparation Products
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Letteratura correlata
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
956274-94-5 (2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol) Prodotti correlati
- 1226487-94-0((2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide)
- 2108787-99-9(6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine)
- 2171198-11-9((2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid)
- 13125-66-1(Heptylmagnesium Bromide (1.0 M in diethyl ether))
- 1330169-92-0(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4)
- 2680764-12-7(benzyl N-[6-chloro-5-formyl-2-(methylsulfanyl)pyrimidin-4-yl]carbamate)
- 1361580-72-4(5-(Perchlorophenyl)picolinic acid)
- 2228137-87-7(1-(3-chloro-4-fluorophenyl)-4,4-difluorocyclohexylmethanamine)
- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)
- 2228715-41-9(1-(3-ethyloxetan-3-yl)-3,3-difluorocyclobutan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956274-94-5)2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol

Purezza:99%/99%/99%
Quantità:25mg/50mg/100mg
Prezzo ($):246.0/418.0/707.0